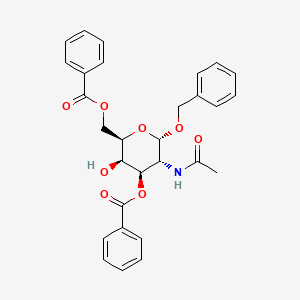

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis The synthesis of derivatives related to 2,3,4,6-tetra-O-benzoyl-D-galactopyranoside often involves complex processes including benzoylation, isomerization, and glycosylation reactions. For example, derivatives of 2,3,6-tri-O-benzyl-1-thio-d-galactopyranose have been synthesized from allyl 2,6-di-O-benzyl-α-d-galactopyranoside through benzoylation and subsequent reactions (Nashed & Anderson, 1977).

Molecular Structure Analysis The crystal structures and molecular conformations of 2,3,4,6-tetra-O-benzoyl derivatives have been investigated, revealing insights into the effects of O-benzoylation on bond lengths, angles, and torsion angles, as well as the conserved conformation of O-benzoyl side-chains (Turney et al., 2019).

Chemical Reactions and Properties Glycosylation reactions involving 2,3,4,6-tetra-O-benzoyl-D-galactopyranose derivatives can be catalyzed using specific catalyst systems to achieve high stereoselectivities, as demonstrated in the synthesis of α-D-galactopyranosides from 2,3,4,6-tetra-O-benzyl-D-galactopyranose (Uchiro, Miyazaki, & Mukaiyama, 1997).

Physical Properties Analysis Studies on derivatives of this compound often involve detailed characterization, including crystal structure analysis and conformational studies, to understand the physical properties of these compounds (Tomić et al., 1995).

Chemical Properties Analysis The chemical properties, such as reactivity and acyl migration potential, of compounds related to this compound have been explored. For instance, acyl migration from the 3-position to the 2-position has been demonstrated under alkaline conditions, providing examples of the versatility and reactivity of these compounds (Chittenden & Buchanan, 1969).

Scientific Research Applications

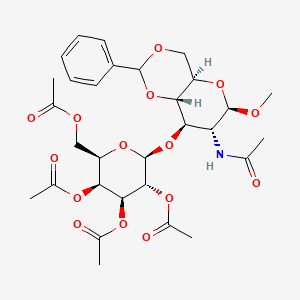

Synthesis of Oligosaccharides : It has been used in the efficient synthesis of oligosaccharides, specifically in the preparation of galabiosyl donors from penta-O-acetyl-beta-D-galactopyranose, aiding in the construction of galabiose-containing oligosaccharides (Ohlsson & Magnusson, 2000).

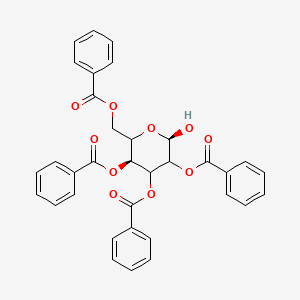

Regioselective Hydrolysis : The compound has been involved in studies of regioselective hydrolysis catalyzed by Candida rugosa lipase, which highlights its potential in specific enzymatic reactions (Esmurziev, Sundby, & Hoff, 2009).

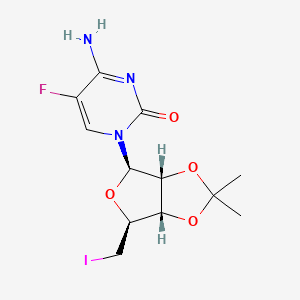

NMR Characterization in Drug Synthesis : It plays a role in the NMR characterization of epimeric 4-deoxy-4-fluoro carbohydrates, an important step in confirming the stereoselectivity of key synthesis steps for drug substances (Subotkowski, Friedrich, & Weiberth, 2011).

Determining Enantiomeric Purities : 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate, a related compound, has been utilized as a reagent for determining the enantiomeric purities of amino acids and other compounds by high-performance liquid chromatography (Lobell & Schneider, 1993).

Glycopeptide Synthesis : It has been used in the synthesis of glycopeptides, particularly from the carbohydrate-protein linkage region of proteoglycans, which is significant in understanding and synthesizing biological macromolecules (Río, Beau, & Jacquinet, 1991).

Catalytic Stereoselective Synthesis : The compound has been involved in the catalytic stereoselective synthesis of α-D-Galactopyranosides, demonstrating its utility in achieving high stereoselectivity in glycosylation reactions (Uchiro, Miyazaki, & Mukaiyama, 1997).

Mechanism of Action

Target of Action

2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside is a complex organic compound that is used in the field of carbohydrate chemistry Similar compounds are known to interact with various enzymes and proteins involved in carbohydrate metabolism and synthesis .

Mode of Action

It is known that similar compounds can act as glycosyl donors in carbohydrate synthesis . They can participate in glycosylation reactions, where they donate a glycosyl group to an acceptor molecule, typically a protein or another carbohydrate .

Biochemical Pathways

The compound is likely to be involved in the biochemical pathways related to carbohydrate synthesis and metabolism . In these pathways, it may affect the formation of glycosidic bonds, which are crucial for the structure and function of complex carbohydrates .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential role as a glycosyl donor, it could influence the structure and function of glycosylated molecules, which play diverse roles in cellular processes .

properties

IUPAC Name |

[(3S,6R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26?,27-,28?,29?,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDYAJBVISGNLC-MGPYILIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

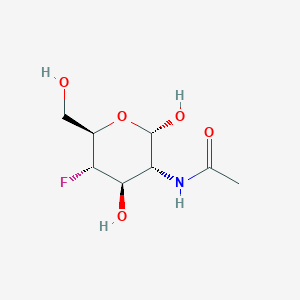

![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)